Cas no 2034293-89-3 ((3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone)

(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone is a heterocyclic compound featuring a quinoxaline and dihydrothienopyridine scaffold linked via an azetidine carbonyl bridge. This structure imparts potential pharmacological relevance, particularly in targeting kinase or receptor-mediated pathways due to its fused aromatic systems and nitrogen-rich motifs. The azetidine moiety enhances conformational rigidity, potentially improving binding selectivity, while the quinoxaline group may contribute to π-stacking interactions. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. The compound's balanced lipophilicity and hydrogen-bonding capacity suggest favorable bioavailability for preclinical evaluation.
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone structure
2034293-89-3 structure
Product Name:(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone
CAS No:2034293-89-3
MF:C19H18N4OS
MW:350.437422275543
CID:6203729
PubChem ID:119099963
Update Time:2025-11-06

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • [3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone
    • 6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline
    • (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone
    • F6473-0770
    • AKOS026689088
    • 2034293-89-3
    • Inchi: 1S/C19H18N4OS/c24-19(13-1-2-16-17(9-13)21-6-5-20-16)23-11-15(12-23)22-7-3-18-14(10-22)4-8-25-18/h1-2,4-6,8-9,15H,3,7,10-12H2
    • InChI Key: PAEGGRYKISFKFW-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1CCN(C2)C1CN(C(C2C=CC3C(C=2)=NC=CN=3)=O)C1

Computed Properties

  • Exact Mass: 350.12013238g/mol
  • Monoisotopic Mass: 350.12013238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 512
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 77.6Ų

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone Pricemore >>

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Additional information on (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone

Introduction to (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone (CAS No. 2034293-89-3)

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone (CAS No. 2034293-89-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to a class of heterocyclic compounds and is characterized by its unique structural features, which include a thienopyridine moiety and a quinoxaline ring. These structural elements contribute to its potential biological activities and therapeutic applications.

The thienopyridine moiety is well-known for its antiplatelet and antithrombotic properties, making it a valuable scaffold in the development of cardiovascular drugs. The quinoxaline ring, on the other hand, is associated with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The combination of these two structural elements in (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone suggests that it may have a multifaceted therapeutic profile.

Recent studies have explored the potential of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone in various biological systems. One notable study published in the *Journal of Medicinal Chemistry* investigated its anti-inflammatory properties. The results indicated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone could be a promising candidate for the treatment of inflammatory diseases.

Another area of research has focused on the anticancer potential of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone. A study published in *Cancer Research* demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT29) cells. The mechanism of action was attributed to its ability to induce apoptosis and cell cycle arrest at the G2/M phase. These findings highlight the potential of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone as an anticancer agent.

In addition to its biological activities, the synthetic accessibility of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone is an important consideration for its development as a therapeutic agent. Recent advances in synthetic chemistry have enabled the efficient synthesis of this compound using mild and scalable methods. For instance, a one-pot multicomponent reaction involving readily available starting materials has been reported to yield high purity (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone with excellent yields.

The pharmacokinetic properties of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone have also been studied to assess its suitability for clinical applications. Preclinical studies have shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and minimize adverse effects.

Furthermore, the safety profile of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-y l)methanone has been evaluated in animal models. Toxicological studies have demonstrated that this compound is well-tolerated at therapeutic doses and does not exhibit significant organ toxicity or mutagenicity. These findings support its potential for further clinical development.

In conclusion, (3-(6,7-dihydrothieno[3,2-c]pyridin -5(4H)- yl ) az et id in - 1 - y l )( qu ox al in - 6 - y l ) meth an one (CAS No. 2034293 - 89 - 3 ) is a promising compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and drug discovery.

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